3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 893786-04-4
Cat. No.: VC4372843
Molecular Formula: C26H21ClN2O2S
Molecular Weight: 460.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893786-04-4 |
|---|---|
| Molecular Formula | C26H21ClN2O2S |
| Molecular Weight | 460.98 |
| IUPAC Name | 3-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H21ClN2O2S/c1-15-8-9-16(2)18(12-15)14-28-23-20-6-4-5-7-22(20)32-24(23)25(30)29(26(28)31)21-13-19(27)11-10-17(21)3/h4-13H,14H2,1-3H3 |
| Standard InChI Key | OZJRBWKZOAFVSR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53 |
Introduction
Structural Features and Synthesis
Benzothienopyrimidines typically feature a benzothieno[3,2-d]pyrimidine core, which is a fused ring system combining a benzene ring, a thiophene ring, and a pyrimidine ring. The presence of substituents such as chloro and methyl groups on the phenyl ring can significantly influence the compound's chemical and biological properties.
The synthesis of benzothienopyrimidines often involves multi-step organic reactions. These methods are crucial for obtaining the desired compound with high purity and yield. Common synthetic routes may include condensation reactions, cyclization reactions, and substitution reactions.
Biological Activities and Potential Applications
Benzothienopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including:
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Anticancer: Some derivatives have shown potential as anticancer agents due to their ability to interact with specific cellular targets.
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Antimicrobial: These compounds have demonstrated efficacy against various microorganisms, making them candidates for antimicrobial therapies.
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Anti-inflammatory and Analgesic: Certain benzothienopyrimidines have been found to possess anti-inflammatory and analgesic properties, which could be useful in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Chlorinated and fluorinated substituents | Anticancer |
| 5-(4-methoxyphenyl)-3-(4-methylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Methoxy group present | Antimicrobial |
| 6-(5-methyl-1,3-thiazol-2-yl)benzothieno[3,2-d]pyrimidine derivatives | Thiazole ring addition | Antiviral |
Research Findings and Future Directions
While specific research findings on 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are not available, studies on similar compounds suggest that the arrangement of substituents can significantly impact biological activity. Future research should focus on synthesizing and evaluating this compound for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
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